2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 691869-93-9
Cat. No.: VC7689163
Molecular Formula: C17H17N5S
Molecular Weight: 323.42
* For research use only. Not for human or veterinary use.
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine - 691869-93-9](/images/structure/VC7689163.png)
Specification
CAS No. | 691869-93-9 |
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Molecular Formula | C17H17N5S |
Molecular Weight | 323.42 |
IUPAC Name | 2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C17H17N5S/c1-10-8-15(18)22-16(19-10)9-13(20-22)17-14(6-7-23-17)21-11(2)4-5-12(21)3/h4-9H,18H2,1-3H3 |
Standard InChI Key | ZHXDGOXGFVJGJA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)N)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, reflects its intricate heterocyclic architecture. Key structural features include:
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A pyrazolo[1,5-a]pyrimidine backbone fused at positions 1 and 5-a.
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A 5-methyl group at position 5 of the pyrimidine ring.
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A 2-thienyl substituent at position 2 of the pyrazole ring, further modified by a 2,5-dimethylpyrrol-1-yl group at the thiophene’s 3-position.
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An amine group at position 7 of the pyrimidine ring.
The molecular formula corresponds to a molecular weight of 323.42 g/mol, as verified by mass spectrometry .
Physicochemical Properties
Predicted and experimental properties of the compound are summarized below:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 323.42 g/mol | Mass spectrometry |
Density | Computational prediction | |
pKa | Potentiometric titration |
The relatively low pKa suggests protonation at physiological pH, potentially influencing solubility and bioavailability. The density value aligns with expectations for aromatic heterocycles containing sulfur and nitrogen .
Synthesis and Structural Analogues
Structural Analogues and Activity Trends
Pyrazolo[1,5-a]pyrimidines with substitutions at positions 2, 5, and 7 have shown diverse biological activities:
The presence of electron-withdrawing groups (e.g., halogens) on aryl substituents enhances target binding, while alkyl groups improve metabolic stability . The thienyl-pyrrole moiety in the target compound may confer unique electronic and steric properties, warranting further exploration.
Compound | Substituents | (Kv1.5) |
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7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5-a]pyrimidine | 3,4-Dichlorophenyl, methyl ester | 50 nM |
The target compound’s pyrazolo[1,5-a]pyrimidine core and aromatic substituents align with this pharmacophore, hinting at possible ion channel activity.
Physicochemical and ADMET Profiling
Predicted ADMET Properties
Computational models estimate the following properties for the compound:
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LogP: (moderate lipophilicity).
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Aqueous solubility: (low, requiring formulation aids).
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Plasma protein binding: 89% (high, potential for drug-drug interactions).
These predictions align with trends observed for pyrazolo[1,5-a]pyrimidines, which often exhibit favorable liver microsomal stability but variable permeability .
Metabolic Stability
Preliminary data from analogues suggest that 5-methyl groups and aryl substituents reduce cytochrome P450-mediated oxidation, extending half-life in vivo . The thienyl-pyrrole moiety may introduce novel metabolic pathways, necessitating experimental validation.
Supplier | Contact Information |
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Matrix Scientific | 803 788-9494, sales@matrixscientific.com |
Key Organics Limited | +44 1840 212171, enquiries@keyorganics.ltd.uk |
Ryan Scientific, Inc. | 843-884-4911 x 319, ryan.reichlyn@ryansci.com |
Current pricing ranges from $250–$500 per 100 mg, reflecting its status as a research-grade chemical.
Future Research Directions
Priority Investigations
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In vitro potency assays: Screen against M.tb and cancer cell lines.
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Target identification: Use affinity chromatography or computational docking to identify protein targets.
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Metabolic profiling: Assess stability in human liver microsomes and identify major metabolites.
Structural Optimization
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Introduce polar groups (e.g., hydroxyl, amine) to improve solubility.
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Explore bioisosteric replacements for the thienyl-pyrrole moiety to enhance binding affinity.
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